molecular formula C10H7FN2O5 B8018030 (2Z)-3-[(4-fluoro-3-nitrophenyl)carbamoyl]prop-2-enoic acid

(2Z)-3-[(4-fluoro-3-nitrophenyl)carbamoyl]prop-2-enoic acid

Cat. No.: B8018030
M. Wt: 254.17 g/mol
InChI Key: TUPOUSSKZNAZQW-ARJAWSKDSA-N
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Description

(2Z)-3-[(4-Fluoro-3-nitrophenyl)carbamoyl]prop-2-enoic acid is a high-value chemical reagent designed for research applications. This compound features a (Z)-configured prop-2-enoic acid backbone, a carbamoyl linkage, and a 4-fluoro-3-nitroaniline moiety, a structure class known to exhibit biological activity relevant in medicinal chemistry and drug discovery . Its primary research application is as a key synthetic intermediate or building block in the development of novel bioactive molecules. The presence of the fluoronitroaniline group is particularly significant, as this and related aromatic nitro compounds are frequently explored in the design of potential histone deacetylase (HDAC) inhibitors for cancer research . The carboxamide linkage in its structure is a common feature in pharmaceuticals and is often integral to a compound's mechanism of action, for instance, by serving as a zinc-binding group in enzyme inhibitors . Researchers can utilize this compound to synthesize more complex heterocyclic systems or to study structure-activity relationships (SAR) in developing new therapeutic agents. The molecular structure allows for specific intermolecular interactions, such as hydrogen bonding, which can be critical for binding to biological targets and for the formation of specific crystal structures in solid-state studies . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this and all chemical compounds with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(Z)-4-(4-fluoro-3-nitroanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O5/c11-7-2-1-6(5-8(7)13(17)18)12-9(14)3-4-10(15)16/h1-5H,(H,12,14)(H,15,16)/b4-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPOUSSKZNAZQW-ARJAWSKDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C=CC(=O)O)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1NC(=O)/C=C\C(=O)O)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration Reaction Conditions

The nitration process employs a mixture of sulfuric acid (H₂SO₄) and nitric acid (HNO₃) at carefully controlled temperatures. To minimize resin formation—a common side reaction that reduces yield—the reaction is performed at low temperatures (3–10°C). The molar ratio of p-fluoroaniline to sulfuric acid is critical, with optimal results observed at a 1:6.8 ratio. Excess sulfuric acid acts as a dehydrating agent, ensuring anhydrous conditions and suppressing oxidative side reactions.

Table 1: Key Parameters for 4-Fluoro-3-Nitroaniline Synthesis

ParameterOptimal RangeImpact on Yield/Purity
Temperature3–10°CMinimizes resin formation
H₂SO₄ : p-Fluoroaniline1:6.8 (molar)Balances reactivity and cost
HNO₃ : p-Fluoroaniline1.03:1 (molar)Reduces over-nitration
Reaction Time1–2 hoursEnsures complete conversion

Purification of 4-Fluoro-3-Nitroaniline

Post-reaction purification involves dissolving the crude product in cold diluted hydrochloric acid (3–15% w/w), which selectively solubilizes the target compound while leaving insoluble resins as residue. Subsequent alkalization of the filtrate with sodium carbonate or ammonia precipitates 4-fluoro-3-nitroaniline as light orange crystals, achieving yields of 73–89%.

Acylation with Acryloyl Chloride: Forming the Carbamoyl Backbone

The second stage involves the acylation of 4-fluoro-3-nitroaniline with acryloyl chloride to introduce the prop-2-enoic acid moiety. This step requires precise stoichiometry and temperature control to favor the Z-isomer.

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic acyl substitution, where the amine group of 4-fluoro-3-nitroaniline attacks the electrophilic carbonyl carbon of acryloyl chloride. A base, such as triethylamine or pyridine, is often added to neutralize HCl generated during the reaction, preventing protonation of the amine and ensuring efficient acylation.

Critical Factors Influencing Stereochemistry:

  • Solvent Choice: Polar aprotic solvents like dichloromethane or tetrahydrofuran enhance reaction rates by stabilizing the transition state.

  • Temperature: Reactions conducted at 0–5°C favor kinetic control, promoting the Z-isomer due to reduced rotational freedom in the intermediate.

  • Catalysis: Lewis acids such as zinc chloride may accelerate acylation but risk side reactions with nitro groups.

Isolation and Characterization

The crude product is typically washed with ice-cold water to remove unreacted acryloyl chloride and base residues. Recrystallization from ethanol or ethyl acetate yields pure (2Z)-3-[(4-fluoro-3-nitrophenyl)carbamoyl]prop-2-enoic acid as a crystalline solid. Melting point analysis (reported range: 209–211°C) and NMR spectroscopy confirm both structural integrity and stereochemical purity.

Alternative Synthetic Routes and Modifications

While the above method is predominant, alternative approaches have been explored to address scalability and environmental concerns.

Use of Alkali-Metal Nitrates

Patent US3586719A notes that sodium or potassium nitrate can replace nitric acid in the nitration step, albeit with modest reductions in yield (55–65%). This modification reduces the need for concentrated acids, aligning with green chemistry principles.

Microwave-Assisted Synthesis

Preliminary studies suggest that microwave irradiation can reduce reaction times for the acylation step from hours to minutes. However, this method remains experimental and requires further optimization to match traditional yields.

Challenges and Mitigation Strategies

Resin Formation During Nitration

Resin byproducts, formed via electrophilic aromatic substitution at unintended positions, are a persistent challenge. Strategies to mitigate this include:

  • Strict Anhydrous Conditions: Water content >1% in the nitration mixture increases resin yield by 15–20%.

  • Gradual Addition of Nitrating Agent: Dropwise addition over 60 minutes minimizes localized overheating and side reactions.

Stereochemical Control

Achieving exclusive Z-configuration requires careful control of reaction dynamics. Computational modeling indicates that steric hindrance between the nitro group and acryloyl chloride’s α-hydrogen favors the Z-isomer, but deviations in temperature or solvent polarity can lead to E-isomer contamination.

Industrial-Scale Production Considerations

Scaling the synthesis necessitates addressing solvent recovery, waste management, and cost-efficiency.

Table 2: Cost-Benefit Analysis of Reagents

ReagentCost per kg (USD)Recovery PotentialEnvironmental Impact
Sulfuric Acid0.50High (90%)Moderate (corrosive)
Acryloyl Chloride120.00Low (<10%)High (toxic fumes)
Triethylamine85.00Moderate (70%)Low

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-[(4-fluoro-3-nitrophenyl)carbamoyl]prop-2-enoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbamoyl group, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles (amines, thiols), suitable solvents (e.g., dimethylformamide).

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

    Reduction: Formation of 3-[(4-fluoro-3-aminophenyl)carbamoyl]prop-2-enoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.

Scientific Research Applications

(2Z)-3-[(4-fluoro-3-nitrophenyl)carbamoyl]prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-3-[(4-fluoro-3-nitrophenyl)carbamoyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluoro-nitrophenyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the carbamoyl group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Structural and Functional Implications

  • Crystallographic Trends: Analogous compounds (e.g., methyl (2Z)-3-[(4-nitrophenyl)carbamoyl]prop-2-enoate) crystallize in monoclinic systems with P2₁/c symmetry, suggesting similar packing motifs for the target compound .
  • Stereochemical Stability: The Z-configuration in prop-2-enoic acids is stabilized by intramolecular hydrogen bonds, as seen in cis-4-coumaric acid and nitro-substituted derivatives .
  • Synthetic Utility : The carbamoyl group in the target compound allows for further functionalization (e.g., amide coupling), contrasting with ester or hydroxy derivatives that require protection/deprotection strategies .

Biological Activity

(2Z)-3-[(4-fluoro-3-nitrophenyl)carbamoyl]prop-2-enoic acid is an organic compound with notable biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, biological mechanisms, and potential applications based on diverse research findings.

1. Chemical Structure and Synthesis

The compound features a fluoro-nitrophenyl group attached to a carbamoyl prop-2-enoic acid backbone. The synthesis typically involves the reaction of 4-fluoro-3-nitroaniline with acryloyl chloride , utilizing a base like triethylamine to neutralize the byproducts formed during the reaction . The resulting product can be purified through recrystallization or chromatography techniques.

The biological activity of (2Z)-3-[(4-fluoro-3-nitrophenyl)carbamoyl]prop-2-enoic acid is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluoro-nitrophenyl group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity. Additionally, the carbamoyl group can participate in hydrogen bonding and electrostatic interactions, enhancing its biological effects .

3.1 Anticancer Properties

Research indicates that (2Z)-3-[(4-fluoro-3-nitrophenyl)carbamoyl]prop-2-enoic acid exhibits potential anticancer activity. It has been explored for its ability to inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, studies have shown that compounds with similar structures can interfere with cell cycle progression and promote programmed cell death .

3.2 Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases. Its mechanism could involve the inhibition of pro-inflammatory cytokine production or the modulation of signaling pathways associated with inflammation .

4. Comparative Analysis with Similar Compounds

To understand the uniqueness of (2Z)-3-[(4-fluoro-3-nitrophenyl)carbamoyl]prop-2-enoic acid, it is helpful to compare it with similar compounds:

Compound NameStructureBiological Activity
4-fluoro-3-nitrophenyl azideStructureSelective photoaffinity label for monoamine oxidase
4-fluoro-3-nitrophenyl carbamateStructureUsed in pharmaceutical synthesis
4-fluoro-3-nitrophenyl acetateStructureReactive intermediate in organic synthesis

The distinct combination of the fluoro-nitrophenyl group and carbamoyl prop-2-enoic acid backbone provides unique reactivity and potential biological activity that sets it apart from these compounds.

5. Case Studies and Research Findings

Numerous studies have investigated the biological implications of (2Z)-3-[(4-fluoro-3-nitrophenyl)carbamoyl]prop-2-enoic acid:

5.1 Inhibition of Enzymatic Activity

A study demonstrated that compounds similar to (2Z)-3-[(4-fluoro-3-nitrophenyl)carbamoyl]prop-2-enoic acid can inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter degradation . This inhibition was characterized as competitive, suggesting potential applications in treating neurological disorders.

5.2 Antitumor Activity

In vitro assays revealed that derivatives of this compound could reduce cell viability in various cancer cell lines, indicating its potential as an anticancer agent . Further research is required to elucidate the exact mechanisms behind this activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2Z)-3-[(4-fluoro-3-nitrophenyl)carbamoyl]prop-2-enoic acid?

  • Methodology : The compound can be synthesized via carbamoylation of prop-2-enoic acid derivatives. A common approach involves reacting maleic anhydride derivatives with 4-fluoro-3-nitroaniline under controlled pH and temperature to favor the Z-configuration. Solvent choice (e.g., DMF or THF) and catalytic bases like triethylamine are critical for yield optimization. Crystallization in methanol or ethanol is recommended for purification .
  • Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and confirm the Z-isomer using NOESY NMR to distinguish from E-configuration byproducts.

Q. How is the structural integrity of this compound validated?

  • Methodology :

  • X-ray crystallography provides definitive confirmation of the Z-configuration and planar geometry of the carbamoyl group (bond angles: C=O ~120°, C-N ~125°) .
  • NMR spectroscopy : Look for characteristic signals:
  • ¹H NMR: δ ~8.5 ppm (aromatic H adjacent to nitro), δ ~6.8–7.2 ppm (vinyl protons, J = 12–15 Hz for Z-isomer).
  • ¹⁹F NMR: δ ~-110 ppm (para-fluoro substituent).
  • IR spectroscopy : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1650 cm⁻¹ (carbamoyl C=O) .

Q. What safety protocols are essential during handling?

  • Guidelines :

  • Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy of nitro and fluoro substituents.
  • Avoid exposure to heat or sparks, as nitro groups may pose explosion risks under extreme conditions .
  • Store in a cool, dry environment (<25°C) in amber glass to prevent photodegradation.

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and biological interactions?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilicity. The nitro group’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity in nucleophilic additions .
  • Molecular docking : Screen against targets like cyclooxygenase-2 (COX-2) or kinases, leveraging structural similarities to known inhibitors (e.g., nitroaryl-containing drugs) .
    • Validation : Cross-reference computational results with experimental assays (e.g., enzyme inhibition IC₅₀ values).

Q. What strategies resolve contradictions between experimental and computational data on reaction mechanisms?

  • Approach :

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps.
  • Solvent effect analysis : Test polar vs. non-polar solvents to isolate electronic vs. steric influences. For example, DMSO may stabilize transition states via hydrogen bonding .
  • In situ spectroscopy : Use Raman or IR to detect intermediates not predicted by simulations.

Q. How does the 4-fluoro-3-nitrophenyl group influence electronic properties?

  • Impact :

  • The nitro group withdraws electrons via resonance, increasing the carboxylic acid’s acidity (pKa ~2.5–3.0 vs. ~4.7 for unsubstituted analogs).
  • The fluoro substituent enhances lipophilicity (logP ~1.8) and stabilizes the aromatic ring against metabolic degradation.
  • Synergistic effects : Combined substituents create a polarized vinyl bond, facilitating Michael addition reactions .

Q. What challenges arise in synthesizing derivatives, and how are they addressed?

  • Challenges :

  • Steric hindrance : Bulky substituents on the phenyl ring reduce carbamoylation yields. Mitigate by using excess reagent or microwave-assisted synthesis.
  • Z/E isomerization : Control via low-temperature reactions (<0°C) and avoid prolonged heating.
    • Optimization : Employ Ugi-type multicomponent reactions or click chemistry for regioselective derivatization .

Data Contradiction Analysis

Q. Discrepancies in reported melting points or spectral How to troubleshoot?

  • Steps :

Purity assessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.5%.

Crystallographic validation : Compare unit cell parameters with published data (e.g., space group P2₁/c, Z = 4) to confirm identity .

Reproduce conditions : Ensure identical solvent, concentration, and instrumentation settings (e.g., NMR spectrometer frequency).

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